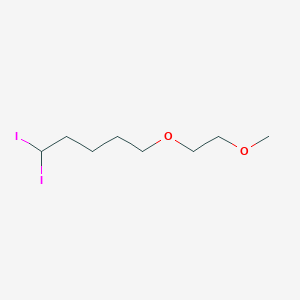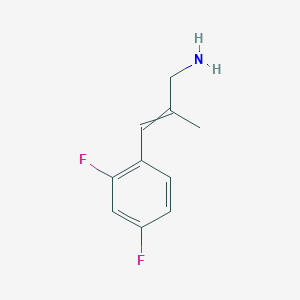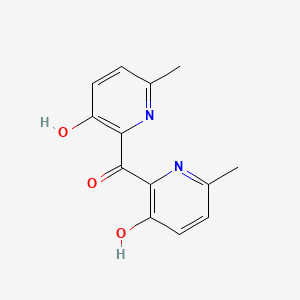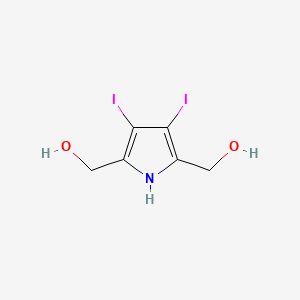![molecular formula C34H48Br2N2O3 B14205248 2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole CAS No. 918153-96-5](/img/structure/B14205248.png)
2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole typically involves the reaction of 2,5-bis(4-hydroxyphenyl)-1,3,4-oxadiazole with 10-bromodecanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms in the bromodecyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Major Products Formed
Nucleophilic substitution: The major products are the substituted derivatives of the original compound, where the bromine atoms are replaced by the nucleophiles.
Oxidation: The major products include oxides or other oxidized derivatives of the compound.
Reduction: The major products are reduced heterocyclic compounds with altered ring structures.
Scientific Research Applications
2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an electron transporter or hole blocker in optoelectronic devices, enhancing their efficiency and performance . In biological systems, its derivatives can interact with cellular targets such as enzymes, receptors, and DNA, leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole: This compound has similar structural features but lacks the bromodecyl groups, which may affect its reactivity and applications.
2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole:
2,5-Bis(4-methoxyphenyl)-1,3,4-oxadiazole: The presence of methoxy groups instead of bromodecyl groups results in different electronic properties and reactivity.
Uniqueness
The presence of bromodecyl groups in 2,5-Bis{4-[(10-bromodecyl)oxy]phenyl}-1,3,4-oxadiazole enhances its reactivity and makes it suitable for a wide range of applications, particularly in the field of optoelectronics and materials science. Its unique structure allows for the development of advanced materials with improved performance and efficiency.
Properties
CAS No. |
918153-96-5 |
|---|---|
Molecular Formula |
C34H48Br2N2O3 |
Molecular Weight |
692.6 g/mol |
IUPAC Name |
2,5-bis[4-(10-bromodecoxy)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C34H48Br2N2O3/c35-25-13-9-5-1-3-7-11-15-27-39-31-21-17-29(18-22-31)33-37-38-34(41-33)30-19-23-32(24-20-30)40-28-16-12-8-4-2-6-10-14-26-36/h17-24H,1-16,25-28H2 |
InChI Key |
IBIZHOPHSIOMBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)OCCCCCCCCCCBr)OCCCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)

![2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14205175.png)


![3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14205202.png)

![1-Iodo-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14205208.png)
![2-Pyrrolidinone, 5-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14205209.png)

![2-({2-[(3-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14205227.png)
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B14205231.png)
![N-([1,1'-Biphenyl]-3-yl)-2-bromoacetamide](/img/structure/B14205233.png)

